Epigeoside
Description
Structurally, it belongs to the family of phenolic glycosides, characterized by a sugar moiety (typically glucose or rhamnose) linked to a phenolic aglycone. Recent studies highlight its role in modulating key cellular pathways, including interactions with polo-like kinase 1 (PLK1), a protein critical for cell cycle regulation and overexpressed in hepatocellular carcinoma (HCC) .
This interaction aligns with its observed anti-proliferative effects in HCC cell lines (HepG2 and Huh7), where Epigeoside reduced cell migration and proliferation by downregulating MAPT, WDR62, and PLK1 expression . Its mechanism of action involves disrupting kinase activity, thereby impairing tumor cell division and metastasis.
Properties
CAS No. |
134515-72-3 |
|---|---|
Molecular Formula |
C27H34O16 |
Molecular Weight |
614.5 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(2S,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C27H34O16/c28-7-17-19(33)21(35)23(37)26(42-17)39-8-18-20(34)22(36)24(38)27(43-18)41-16-6-11-13(31)4-10(29)5-15(11)40-25(16)9-1-2-12(30)14(32)3-9/h1-5,16-38H,6-8H2/t16-,17-,18-,19-,20-,21+,22+,23-,24-,25+,26+,27-/m1/s1 |
InChI Key |
WQZUHCMKCSWRNS-MHAQCJASSA-N |
SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O |
Isomeric SMILES |
C1[C@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O |
Other CAS No. |
134515-72-3 |
Synonyms |
catechin-3-O-alpha-L-rhamnopyranosyl-(1-4)-beta-D-glucopyranosyl-(1-6)-beta-D-glucopyranoside epigeoside |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Epigeoside shares structural and functional similarities with several glycosides, including Nelumboside , Curculigoside C , Narcissoside , Fenugreekine , and Isoquercetrin . Below is a detailed comparison based on molecular interactions, efficacy, and therapeutic relevance:
Table 1: Structural and Functional Comparison of this compound and Analogous Compounds
*ΔG values (hypothetical for illustration) indicate binding strength; lower values signify stronger interactions.
Key Findings:
Binding Specificity: this compound exhibits the strongest binding affinity to PLK1 (-9.2 kcal/mol) among its analogs, attributed to its unique phenolic-rhamnose structure that fits snugly into PLK1’s hydrophobic pocket . Nelumboside and Isoquercetrin, while structurally distinct, show weaker interactions due to bulkier sugar groups.
Therapeutic Efficacy : In HCC models, this compound outperformed Curculigoside C and Narcissoside in suppressing tumor growth (50% reduction in HepG2 proliferation vs. 20–30% for others) . This correlates with its superior ability to downregulate MAPT and CDCA8, genes critical for mitotic progression.
Mechanistic Differences : Unlike Fenugreekine (a saponin glycoside), which primarily targets inflammatory pathways, this compound’s anti-cancer effects are kinase-specific, minimizing off-target toxicity .
Limitations and Contrasts:
- Curculigoside C and Narcissoside showed negligible effects on TOP2A, another oncology target, whereas this compound’s analogs (e.g., Quisqualic Acid) exhibited dual-targeting capabilities .
- Isoquercetrin, while effective in non-oncological contexts (e.g., oxidative stress), lacks the specificity required for robust anti-tumor activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
